molecular formula C7H8O3 B125961 Ethyl maltol CAS No. 4940-11-8

Ethyl maltol

Cat. No.: B125961
CAS No.: 4940-11-8
M. Wt: 140.14 g/mol
InChI Key: YIKYNHJUKRTCJL-UHFFFAOYSA-N
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Description

Ethyl maltol is a pyranone.
This compound is a natural product found in Mangifera indica with data available.

Scientific Research Applications

Application in Food Industries

  • Flavor Enhancement in Brewing : Ethyl maltol is used to improve aroma and taste in dark beer and fruit beer brewing. It plays a role in controlling bitterness and off-flavor in these beverages (Wu Chun-mei, 2001).
  • Food Additive Analysis : Studies have focused on the determination of this compound in food samples. For instance, a novel electrochemical method for this compound detection in beer and a method for simultaneous determination of this compound and other flavor compounds in various foods have been developed (Meifeng Chen & Xin-ying Ma, 2013); (Jinfeng Peng et al., 2019).
  • Enhancing Dairy Products : this compound has been studied for its effects on yogurt fermentation, influencing the growth and acid production of lactic acid bacteria (Chen Qi, 2006).

Chemical and Physical Analysis

  • Electrochemical and Spectrophotometric Determination : Research has been conducted on the electrochemical detection of this compound and its UV-spectrophotometric determination in food using principal component regression methods (Zhang Guo-wen, 2004).
  • Solubility Studies : The solubility of this compound in aqueous ethanol mixtures has been examined, providing insights into its physical properties (Bao-Shu Liu et al., 2008).

Biological Interactions

  • Interaction with Human Serum Albumin : A study focused on the interaction between this compound and human serum albumin (HSA) using spectroscopic methods and molecular docking, providing insights into its biological activity (Yuanyuan Yue et al., 2012).
  • Iron Homeostasis Disruption : this compound's potential to disrupt iron homeostasis in neuroblastoma cells was investigated, suggesting impacts on cell viability and DNA damage (Yuchen Sun & J. Bressler, 2023).

Nanotechnology Applications

  • Preparation of Nanoparticles : Electrospraying has been used to prepare this compound-containing nanoparticles, demonstrating potential applications in food technology and materials science (M. Eltayeb, 2021).

Miscellaneous Applications

  • Tobacco Processing : this compound has been used as an indicator in the study of casing uniformity in tobacco processing, showing its utility in quality control (Liao Huiyun et al., 2008).

Mechanism of Action

Ethyl maltol, also known as 2-Ethyl-3-hydroxy-4H-pyran-4-one, is an organic compound commonly used as a flavorant in confectioneries . This article provides a comprehensive review of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is iron. This compound has a high affinity for iron, forming a red coordination complex . This suggests that this compound may play a role in iron transport and homeostasis .

Mode of Action

This compound interacts with its target, iron, by chelating it. The resulting 1:3 (metal-ligand) complexes are neutral and can readily partition across cell membranes, potentially facilitating iron transport across the intestinal wall . This interaction with iron and the subsequent changes in iron transport and homeostasis form the basis of this compound’s mode of action .

Biochemical Pathways

This compound’s interaction with iron affects intracellular iron homeostasis. It increases the labile iron pool in cells and influences the activity of iron-responsive proteins . This disruption of iron homeostasis can have downstream effects on various biochemical pathways, particularly those involving iron-dependent processes .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. This compound forms neutral complexes with iron, which can readily cross cell membranes, suggesting good absorption . .

Result of Action

The disruption of iron homeostasis by this compound can lead to various molecular and cellular effects. For instance, it has been suggested that this compound decreases cell viability through a mechanism involving the p53 pathway . Moreover, this compound can induce DNA damage and increase the level of phosphorylated p53 .

Safety and Hazards

Ethyl maltol should be handled with care. Avoid contact with skin, eyes and clothing. Avoid dust formation. Do not ingest. Do not breathe dust. Keep away from heat and sources of ignition . In finely divided state, it poses an increased fire hazard .

Future Directions

The market research includes historical and forecast market data, demand, application details, price trends, and company shares of the leading Ethyl maltol by geography . The report splits the market size, by volume and value, on the basis of application type and geography .

Biochemical Analysis

Biochemical Properties

Ethyl maltol interacts with various biomolecules, influencing biochemical reactions . It has been found to disrupt amino acid metabolism, indicating that it interacts with enzymes involved in these pathways

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to cause DNA damage and reduce cell viability in certain cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and mechanisms of action of this compound are still being elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . For example, it has been observed that longer exposure to this compound can lead to increased DNA damage and reduced cell viability . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been observed that high doses of this compound can cause toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways . It has been found to disrupt amino acid metabolism, indicating that it interacts with enzymes involved in these pathways

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, which could affect its localization or accumulation

Properties

IUPAC Name

2-ethyl-3-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKYNHJUKRTCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041516
Record name 2-Ethyl-3-hydroxy-4-pyrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid
Record name 4H-Pyran-4-one, 2-ethyl-3-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl maltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031735
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

289.00 to 290.00 °C. @ 760.00 mm Hg
Record name Ethyl maltol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4940-11-8
Record name Ethyl maltol
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Record name Ethyl maltol [NF]
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Record name 4H-Pyran-4-one, 2-ethyl-3-hydroxy-
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Record name 2-Ethyl-3-hydroxy-4-pyrone
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Record name 2-ethyl-3-hydroxy-4-pyrone
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Record name ETHYL MALTOL
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Record name Ethyl maltol
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Melting Point

90 - 91 °C
Record name Ethyl maltol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031735
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The molecular formula of ethyl maltol is C7H8O3, and its molecular weight is 140.14 g/mol. []

A: Yes, this compound has been characterized using various spectroscopic techniques. Researchers have used nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) to confirm its structure and identify its characteristic peaks. [, , ]

A: Exposure to sunlight can lead to a significant decrease in this compound concentration, indicating its degradation under such conditions. []

A: Yes, this compound has been shown to increase the perceived sweetness of both Venus and Concord grape juices when added at a concentration of 200 mg/L. []

A: The oral LD50 of this compound and iron complexes was determined to be 743.88 mg/kg body weight in mice. []

A: A 90-day oral exposure study in mice revealed that this compound and iron complexes target endocrine organs, including the liver and kidneys. The lowest-observed-adverse-effect level (LOAEL) was determined to be 1/81 LD50 (9.18 mg/kg body weight/day). []

A: Studies have shown that this compound, particularly at high concentrations, can induce the release of inflammatory cytokines (IL-1β, IL-8, TNF-α) from both naïve and activated human macrophages (THP-1 cells). [] In other cell lines, it was noted that high this compound concentrations in JUUL pods were cytotoxic and correlated with aerosol cytotoxicity. [, ]

ANone: Several analytical methods have been developed for the determination of this compound in food samples, including:

  • Gas chromatography–mass spectrometry–olfactometer (GC–MS–O): This method allows for the separation, identification, and aroma evaluation of this compound and its derivatives. []
  • Gas chromatography (GC): This technique, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is used to separate and quantify this compound. []
  • High-performance liquid chromatography (HPLC): This method is widely used to separate and quantify this compound in various matrices, often coupled with UV detection or mass spectrometry. [, , ]
  • Differential pulse voltammetry (DPV): This electrochemical technique is based on the oxidation of this compound at a glassy carbon electrode and offers a sensitive and selective method for its determination. [, ]
  • Spectrophotometry: This method utilizes the UV absorbance of this compound for its quantification, but it may require chemometric approaches to resolve spectral overlap with other compounds. [, ]

ANone: Different extraction techniques are employed depending on the sample matrix and the analytical method used. Some common extraction techniques include:

  • Solid-phase extraction (SPE): This method uses a solid phase to selectively adsorb and concentrate this compound from liquid samples, allowing for the removal of interfering compounds. []
  • Dispersive liquid-liquid microextraction (DLLME): This technique involves the rapid injection of a mixture of extraction and dispersing solvents into an aqueous sample, forming a cloudy solution from which this compound is extracted. []
  • Solvent extraction: This method utilizes the differential solubility of this compound in immiscible solvents, such as water and an organic solvent like chloroform. []

ANone: Ongoing research on this compound includes:

  • Development of new delivery systems: Encapsulating this compound in nanoparticles to control its release and enhance its stability in food products. []
  • Exploring its potential health effects: Assessing the potential long-term effects of this compound exposure, particularly at levels found in e-cigarette products. [, , ]

ANone: Yes, there are other compounds with similar flavor-enhancing properties to this compound, including:

  • Maltol: A naturally occurring compound structurally similar to this compound, also imparting a caramel-like flavor. [, , , , ]
  • Vanillin: A widely used flavoring agent with a characteristic vanilla aroma, often used in combination with this compound to enhance sweetness perception. [, , ]
  • Ethyl vanillin: A synthetic analog of vanillin with a stronger and more intense vanilla flavor. [, ]
  • Recovery and utilization of byproducts: For example, recovering methyl chloride produced during this compound synthesis for use in other applications. [, ]
  • Process optimization: Developing continuous production methods to increase efficiency and minimize waste generation. [, ]

A: Yes, this compound can act as a ligand and form complexes with various metal ions, including iron, zinc, and calcium. [, , , , ]

A: Computational methods can be used to predict the properties of this compound and its derivatives, such as their reactivity, stability, and interactions with other molecules. This information can aid in designing new this compound-based compounds with improved characteristics. []

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